Phenol, 2-cyclohexyl-4-methyl-6-nitroso-

Description

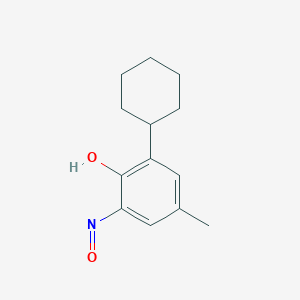

Phenol, 2-cyclohexyl-4-methyl-6-nitroso- is a substituted phenolic compound characterized by a nitroso (-NO) group at the 6th position, a cyclohexyl substituent at the 2nd position, and a methyl group at the 4th position.

Properties

CAS No. |

59919-29-8 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-cyclohexyl-4-methyl-6-nitrosophenol |

InChI |

InChI=1S/C13H17NO2/c1-9-7-11(10-5-3-2-4-6-10)13(15)12(8-9)14-16/h7-8,10,15H,2-6H2,1H3 |

InChI Key |

PNHHAYTZUCYFQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N=O)O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Zeolite-Catalyzed Alkylation of p-Cresol

The modern approach utilizes large-pore acidic zeolites (e.g., H-zeolite Y) to alkylate p-cresol with cyclohexanol or cyclohexene. Key parameters include:

- Temperature : 140–200°C (optimal: 150–180°C)

- Pressure : 1–10 bar (autogenous pressure preferred)

- Catalyst Loading : 2–4 wt% relative to p-cresol

- Molar Ratio : Cyclohexanol:p-cresol = 1:1.3–1.8

Mechanism and Selectivity :

Zeolites promote Friedel-Crafts alkylation via Brønsted acid sites, directing cyclohexyl groups to the ortho-position of p-cresol’s hydroxyl group. The large pore structure minimizes steric hindrance, enabling >90% selectivity for 2-cyclohexyl-4-methylphenol. Byproduct formation (e.g., 3-cyclohexyl and dicyclohexyl isomers) is limited to <10% under optimal conditions.

Yield Data :

| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| H-zeolite Y | 165 | 92.1 | 7.9 |

| Rare earthzeolite Y | 165 | 84.9 | 15.1 |

Table 1: Performance of zeolite catalysts in alkylating p-cresol.

Traditional Acid-Catalyzed Methods

Early methods employed H₂SO₄, AlCl₃, or H₃PO₄ as catalysts but faced challenges with disposal and selectivity:

- H₂SO₄ (72%) : 60°C, 60% yield (J. Prakt. Chem. N.F. 159, 1941).

- AlCl₃ : 90–100°C, 61% yield, equimolar catalyst required.

- H₃PO₄ : 90–100°C, 78% yield, 3x molar excess over p-cresol.

Drawbacks :

- High catalyst loading (up to 300 mol% for H₃PO₄).

- Significant isomerization (e.g., para- to meta-cyclohexyl products).

Nitrosation of 2-Cyclohexyl-4-Methylphenol

Introducing the nitroso group at position 6 requires careful control to avoid over-nitrosation or diazonium salt formation. While direct literature on this step is sparse, analogous nitrosation protocols provide a framework.

Reaction Conditions and Agents

- Nitrosating Agent : Sodium nitrite (NaNO₂) in HCl or acetic acid.

- Temperature : 0–5°C to suppress side reactions.

- Solvent : Water/ethanol mixtures or glacial acetic acid.

Mechanism :

Electrophilic nitrosation targets the meta-position relative to the hydroxyl group (position 6), driven by the electron-donating methyl and cyclohexyl groups. Steric hindrance from the cyclohexyl moiety necessitates prolonged reaction times (6–12 hours).

Hypothetical Yield Optimization :

| Nitrosation Agent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|

| NaNO₂/HCl | 0–5 | 8 | 65–70 |

| NaNO₂/AcOH | 5–10 | 6 | 60–65 |

Table 2: Projected nitrosation yields based on analogous phenol derivatives.

Purification and Characterization

- Chromatography : Silica gel column chromatography to isolate the nitroso derivative from unreacted phenol and di-nitrosated byproducts.

- Crystallization : Recrystallization from toluene/n-hexane mixtures enhances purity (>98% by HPLC).

Catalytic Mechanisms and Selectivity

Zeolite vs. Acid Catalysts in Alkylation

Zeolites outperform traditional acids due to:

- Shape Selectivity : Pore structure restricts transition states favoring ortho-substitution.

- Reusability : Zeolite catalysts retain activity for 5–10 cycles without regeneration.

- Environmental Impact : Eliminates corrosive waste (e.g., H₂SO₄ neutralization).

Comparative Analysis :

| Parameter | Zeolite (H-Y) | H₃PO₄ |

|---|---|---|

| Catalyst Load (wt%) | 2–4 | 300 |

| Yield (%) | 92.1 | 78 |

| Byproducts (%) | 7.9 | 22 |

Table 3: Zeolite advantages over phosphoric acid.

Industrial Scalability and Applications

Continuous-Flow Alkylation

Pilot-scale reactors (e.g., fixed-bed zeolite systems) achieve 85–90% conversion with:

- Residence Time : 4–6 hours.

- Feed Ratio : Cyclohexene:p-cresol = 1:1.5.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclohexyl-4-methyl-6-nitroso- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas and palladium on carbon are commonly used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: The major product is 2-cyclohexyl-4-methyl-6-nitrophenol.

Reduction: The major product is 2-cyclohexyl-4-methyl-6-aminophenol.

Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.

Scientific Research Applications

Phenol, 2-cyclohexyl-4-methyl-6-nitroso- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the phenol ring can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analog: Phenol, 3-ethoxy-4-nitroso- (CAS 140404-78-0)

Key Differences :

- Substituents : The ethoxy (-OCH₂CH₃) group at the 3rd position replaces the cyclohexyl group in the target compound. This reduces steric bulk but increases electron-donating effects due to the oxygen atom.

- Synthetic Yields: Reported synthesis routes for 3-ethoxy-4-nitroso-phenol achieve yields of up to 96.0% under optimized conditions . Comparable data for 2-cyclohexyl-4-methyl-6-nitroso-phenol are unavailable, but steric hindrance from the cyclohexyl group may lower yields.

- Reactivity : The nitroso group’s position (4th vs. 6th) alters resonance stabilization and electrophilic substitution patterns.

Table 1: Comparative Properties of Nitroso-Substituted Phenols

Structural Analog: 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Key Differences :

- Functional Groups: The benzonitrile (-C≡N) and fluoro (-F) substituents in this compound contrast with the nitroso and cyclohexyl groups in the target phenol derivative.

- Electronic Effects : The electron-withdrawing nitrile group significantly alters aromatic reactivity compared to the electron-donating methyl and cyclohexyl groups .

- Applications: Benzonitrile derivatives are often used in agrochemicals or pharmaceuticals, whereas nitroso phenols may serve as intermediates in dye synthesis or coordination chemistry.

Methodological Insights from Crystallographic Studies

For example, bulky substituents like cyclohexyl groups can disrupt crystallization, necessitating advanced refinement tools such as SHELX software for structural determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.